![molecular formula C10H24ClNO2 B1283878 (2-Methoxyethoxymethyl)triethylammonium Chloride CAS No. 60043-43-8](/img/structure/B1283878.png)
(2-Methoxyethoxymethyl)triethylammonium Chloride
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Overview
Description
“(2-Methoxyethoxymethyl)triethylammonium Chloride” is a product used for proteomics research . It has a molecular formula of C10H24ClNO2 and a molecular weight of 225.76 . It is also used as an OH-protecting reagent .
Synthesis Analysis
In organic synthesis, it is used for introducing the methoxyethoxy ether (MEM) protecting group . The alcohol to be protected is deprotonated with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane followed by addition of 2-methoxyethoxymethyl chloride .Molecular Structure Analysis
The molecular formula of “(2-Methoxyethoxymethyl)triethylammonium Chloride” is C10H24ClNO2 . The molecular weight is 225.76 .Chemical Reactions Analysis
“(2-Methoxyethoxymethyl)triethylammonium Chloride” is used as an OH-protecting reagent . MEM ethers are stable to a variety of reaction conditions and are selectively cleaved under aprotic conditions in the presence of a wide range of OH-protected moieties .Physical And Chemical Properties Analysis
“(2-Methoxyethoxymethyl)triethylammonium Chloride” is a solid at 20 degrees Celsius . It is hygroscopic and should be stored under inert gas . It has a melting point of 62.0 to 66.0 degrees Celsius and is almost transparent in water .Scientific Research Applications
Proteomics Research
(2-Methoxyethoxymethyl)triethylammonium Chloride: is utilized in proteomics research, where it plays a role in the preparation of samples for protein analysis. Its properties make it suitable for use in mass spectrometry, helping in the identification and quantification of proteins in complex biological samples .
Organic Synthesis
In organic chemistry, this compound serves as a protecting group for alcohols. It’s particularly useful in multi-step synthetic routes where selective deprotection is required. The compound’s stability under various conditions allows for strategic deprotection at the desired stage of synthesis .
Pharmaceutical Development
The chloride is used in the synthesis of pharmaceuticals, such as roxithromycin , where it forms part of the side chain. Its role in forming stable intermediates is crucial for developing effective and safe medications .
Mechanism of Action
Target of Action
(2-Methoxyethoxymethyl)triethylammonium Chloride is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
It is known to be used as an alkylating agent , which suggests that it may interact with its targets by transferring an alkyl group to the target molecule. This can result in changes to the target’s structure and function.
Action Environment
It is known that the compound should be stored under the recommended conditions in the certificate of analysis to maintain its stability .
Safety and Hazards
properties
IUPAC Name |
triethyl(2-methoxyethoxymethyl)azanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24NO2.ClH/c1-5-11(6-2,7-3)10-13-9-8-12-4;/h5-10H2,1-4H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEVDEHHMZNQOW-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)COCCOC.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553420 |
Source
|
Record name | N,N-Diethyl-N-[(2-methoxyethoxy)methyl]ethanaminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyethoxymethyl)triethylammonium Chloride | |
CAS RN |
60043-43-8 |
Source
|
Record name | N,N-Diethyl-N-[(2-methoxyethoxy)methyl]ethanaminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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